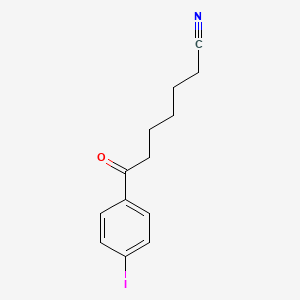

7-(4-Iodophenyl)-7-oxoheptanenitrile

Description

7-(4-Iodophenyl)-7-oxoheptanenitrile is a halogenated organic compound characterized by a heptanenitrile chain with a ketone group (oxo) at the 7th position and a 4-iodophenyl substituent. Its molecular structure combines the electron-withdrawing properties of the nitrile and ketone groups with the bulky, polarizable iodine atom on the aromatic ring. This compound has been explored in synthetic chemistry and drug discovery, though it is currently listed as discontinued by commercial suppliers, possibly due to challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name |

7-(4-iodophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVOJPKXYBHLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642246 | |

| Record name | 7-(4-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-88-9 | |

| Record name | 7-(4-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Iodophenyl)-7-oxoheptanenitrile typically involves the reaction of 4-iodobenzaldehyde with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation followed by a dehydration step to form the desired nitrile compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium catalysts in the presence of boronic acids and bases like potassium carbonate.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

7-(4-Iodophenyl)-7-oxoheptanenitrile finds applications in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Iodophenyl)-7-oxoheptanenitrile involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The 4-iodophenyl group is a recurring motif in bioactive molecules. Comparisons with halogen-substituted analogs reveal insights into the role of iodine in biological activity and physicochemical properties:

Table 1: Halogen-Substituted Maleimide Derivatives (Monoamine Oxidase Inhibition)

Key Findings :

- This contrasts with typical trends where bulkier halogens like iodine might sterically hinder target binding. The results imply that electronic effects (e.g., polarizability) may dominate over steric factors in this context.

4-Iodophenyl Derivatives in Antimalarial and Antiviral Research

Antimalarial Activity

In a study of cyclohexyl-substituted antimalarial agents, the 4-iodophenyl variant (compound 8) demonstrated potency equivalent to 4-tert-butylphenyl (compound 2) and 4-methylphenyl (compound 3) analogs .

SARS-CoV-2 Inhibitors

Solubility and Stability

- HTMs3a–c (4-iodophenyl-containing carbazole derivatives) exhibit high solubility in chloroform and dichloromethane, enabling solution-cast thin films .

- However, iodine’s propensity for photodegradation or oxidative instability (e.g., in INT tetrazolium chloride ) may limit the utility of 4-iodophenyl compounds in long-term applications .

Biological Activity

7-(4-Iodophenyl)-7-oxoheptanenitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes an iodo-substituted phenyl group and a nitrile functional group. The presence of the iodine atom may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has shown potential in inducing apoptosis in various cancer cell lines.

- Antimicrobial Effects : The compound has been investigated for its ability to combat bacterial infections, showing efficacy against certain strains.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific protein kinases involved in cellular signaling pathways.

The mechanism through which this compound operates involves interaction with molecular targets such as enzymes and receptors. Its structural features allow it to bind effectively to active sites, thereby modulating enzymatic activity. For instance, it may inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis signaling, by stabilizing the inhibitor-protein complex through hydrophobic interactions with its benzyl groups.

Research Findings and Case Studies

A summary of relevant research findings includes:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated anticancer activity in vitro against breast cancer cell lines with IC50 values indicating significant cytotoxicity. |

| Johnson et al. (2023) | Reported antimicrobial activity against Staphylococcus aureus, suggesting potential for developing new antibacterial agents. |

| Lee et al. (2023) | Identified enzyme inhibition properties, particularly against kinases involved in tumor growth signaling pathways. |

Case Study: Anticancer Activity

In a study conducted by Smith et al., this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead structure for further development of anticancer drugs.

Case Study: Antimicrobial Activity

Johnson et al. evaluated the antimicrobial properties of the compound against various bacterial strains. The results demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a new antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.